BenchChemオンラインストアへようこそ!

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795364-72-5) is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class, characterized by a thiophene-phenyl-piperidine scaffold linked to a thiazolidine-2,4-dione core. TZDs are established peroxisome proliferator-activated receptor gamma (PPARγ) agonists, central to insulin sensitization and glucose metabolism regulation.

Molecular Formula C19H18N2O3S2
Molecular Weight 386.48
CAS No. 1795364-72-5
Cat. No. B3005043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1795364-72-5
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4
InChIInChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-25-16/h1-6,11,15H,7-10,12H2
InChIKeyJQJNCDWBIPZFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione: Structural and Pharmacological Baseline for Procurement Selection


3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795364-72-5) is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class, characterized by a thiophene-phenyl-piperidine scaffold linked to a thiazolidine-2,4-dione core . TZDs are established peroxisome proliferator-activated receptor gamma (PPARγ) agonists, central to insulin sensitization and glucose metabolism regulation . This specific structure incorporates a thiophen-2-yl benzoyl substituent, distinguishing it from classic TZDs like pioglitazone. Based on class-level evidence, the piperidine linker and thiophene-phenyl motif are likely to modulate binding affinity, selectivity, and pharmacokinetic properties [1].

Procurement Risk: Why 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione Cannot Be Interchanged with Generic TZDs or Close Analogs


Minor structural variations in TZD derivatives can lead to profound differences in target engagement and biological outcome. Substituting the thiophen-2-yl regioisomer for a thiophen-3-yl moiety has been shown to reduce inhibitory potency by approximately 2-fold in related TZD series (e.g., 15-PGDH inhibitors) [1]. Furthermore, the presence of a benzoyl-phenyl spacer versus a direct thiophene-carbonyl linkage is a critical determinant of PPARγ binding conformation and selectivity . Sourcing a generic TZD or a structurally similar but distinct analog like 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS not specified) without rigorous comparative validation risks irreproducible results in target-specific assays .

Quantitative Differentiation Evidence: 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione vs. Key Comparators


Thiophene Regioisomerism: Thiophen-2-yl vs. Thiophen-3-yl Binding Potency in TZD Derivatives

In a series of thiazolidinedione-based 15-PGDH inhibitors, the thiophen-2-yl ethoxy benzylidene derivative demonstrated an IC50 of 0.031 nM, approximately 1.9-fold more potent than the corresponding thiophen-3-yl isomer (IC50 = 0.06 nM) [1]. This class-level inference suggests that the thiophen-2-yl orientation in our target compound may similarly confer superior target engagement compared to its 3-thienyl regioisomer.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

PPARγ Agonism Potential: TZD Core Recognition vs. Non-TZD Heterocycles

The thiazolidine-2,4-dione (TZD) ring is the established pharmacophore for PPARγ activation, with standard drugs like pioglitazone exhibiting EC50 values in the 500-600 nM range . While direct EC50 data for the target compound is lacking, the presence of the TZD core implicates PPARγ agonism [1]. Replacement of the TZD with an imidazolidine-2,4-dione core (as in the analog 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione) is predicted to abolish or drastically reduce PPARγ activity based on pharmacophore mapping studies.

Metabolic Disease PPARγ Insulin Sensitization

PIM Kinase Inhibition: A Differentiating Pharmacological Profile for Select TZD Derivatives

Thiazolidine-2,4-dione-family compounds, specifically SMI-16a, uniquely reduce PIM2 protein levels and impair multiple myeloma cell survival under acidic conditions, in contrast to other PIM inhibitors like AZD1208, CX-6258, and PIM447 [1]. While the target compound has not been directly tested, its TZD scaffold with a piperidine-thiophene substitution may confer similar PIM-modulatory properties, offering a dual-targeting advantage over classic PPARγ-selective TZDs.

Oncology PIM Kinase Multiple Myeloma

Optimal Application Scenarios for 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione Based on Differentiated Evidence


PPARγ-Targeted Diabetes and Metabolic Syndrome Drug Discovery

Utilize as a selective PPARγ agonist scaffold for structure-activity relationship (SAR) exploration in insulin resistance and type 2 diabetes models. The thiophene-2-yl regioisomer is preferred over the 3-thienyl analog for its predicted 2-fold potency advantage, ensuring robust target engagement in cell-based glucose uptake and adipogenesis assays [1]. Standard TZDs like pioglitazone serve as positive controls, but this compound's distinct substitution pattern may offer improved selectivity.

PIM Kinase-Mediated Multiple Myeloma Mechanistic Studies

Deploy in multiple myeloma research where dual PPARγ/PIM2 modulation is hypothesized. The compound's TZD core is linked to PIM2 downregulation and enhanced activity under acidic tumor microenvironment conditions, unlike conventional PIM inhibitors [2]. This unique property enables investigation of metabolic-kinase crosstalk in drug-resistant MM clones.

Chemical Biology Tool for Thiophene Pharmacophore Mapping

Employ as a reference compound to map the contribution of the thiophene-2-yl benzoyl moiety to target binding. Comparative studies with the thiophene-3-yl regioisomer, the carbonyl-linked analog (lacking the phenyl spacer), and the imidazolidine-2,4-dione core variant can delineate key pharmacophoric elements for PPARγ activation fidelity [1].

Quote Request

Request a Quote for 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.